molecular formula C14H13BrN2O3 B1518578 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline CAS No. 1150271-16-1

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

Cat. No.: B1518578
CAS No.: 1150271-16-1
M. Wt: 337.17 g/mol
InChI Key: BMWOBECNFSIFRM-UHFFFAOYSA-N
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Description

“2-Bromo-N-(4-methoxybenzyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It is a solid substance stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a bromoacetamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.11 . It’s a solid substance stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Compounds related to 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline are synthesized and characterized for their potential in forming complex structures and engaging in specific chemical reactions. For instance, Schiff bases derived from similar bromo and methoxybenzyl aniline structures have been synthesized and characterized, demonstrating antimicrobial activity and the ability to form binary complexes with metal ions (Upadhyay, Zala, & Bhatt, 2020). Similarly, substituted dibenzofulvenes prepared from fluorenes related to this compound showcase a novel approach with higher functional group tolerance, indicating their potential in polymer synthesis (Wong & Leung, 2010).

Biological Activity

The antimicrobial and biological activity of compounds synthesized from related structures is a significant area of study. The synthesis of Schiff bases from bromo and methoxybenzyl aniline compounds and their screening against bacteria and fungi demonstrate the potential of these compounds in developing new antimicrobial agents (Upadhyay, Zala, & Bhatt, 2020). Furthermore, the study of novel bromophenol derivatives as carbonic anhydrase inhibitors highlights the potential of these compounds in medicinal chemistry, particularly in designing inhibitors with specific isozyme selectivity (Akbaba et al., 2013).

Environmental Sensitivity

The study of environmentally sensitive protein reagents, such as derivatives of nitrobenzyl bromide, reveals their utility in examining enzyme properties during interactions with substrates. These reagents exhibit spectral sensitivity to environmental changes, offering insights into the specificity and reactivity of proteins under various conditions (Horton, Kelly, & Koshland, 1965).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-14-7-4-11(17(18)19)8-13(14)15/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOBECNFSIFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656333
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-16-1
Record name Benzenemethanamine, N-(2-bromo-4-nitrophenyl)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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